2-Amino-6-(aminomethyl)benzothiazole

Übersicht

Beschreibung

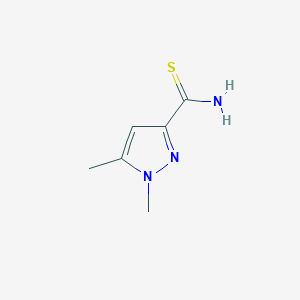

“2-Amino-6-(aminomethyl)benzothiazole” is a derivative of benzothiazole, which is a type of heterocyclic compound. The benzothiazole structure is versatile and synthetically accessible, making it fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .

Synthesis Analysis

A large number of efforts have been made to develop a wide range of methodologies for the synthesis of 2-aminobenzothiazole and its derivatives . It serves as a reactant or a reaction intermediate for affording various fused heterocycles .Molecular Structure Analysis

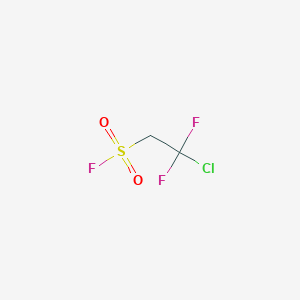

The molecular structure of 2-Amino-6-(aminomethyl)benzothiazole is characterized by a benzothiazole scaffold, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The empirical formula is C8H8N2S, and the molecular weight is 164.23 .Chemical Reactions Analysis

2-Aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles . Its NH2 and endocyclic N functions are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .Physical And Chemical Properties Analysis

2-Amino-6-(aminomethyl)benzothiazole is likely to be a solid at room temperature, given that related compounds have been described as crystals or powders . The melting point is around 140-142 °C .Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-inflammatory Agents

Benzothiazole derivatives, including 2-Amino-6-(aminomethyl)benzothiazole, have shown promise as potential anticancer and anti-inflammatory agents . They have been found to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and human non-small cell lung cancer (A549, H1299) . They also decrease the activity of inflammatory factors IL-6 and TNF-α .

Anti-tetanus Activity

2-Amino-6-(aminomethyl)benzothiazole has been studied for its anti-tetanus activity . It acts as a muscle relaxant, which could potentially be used in the treatment of tetanus .

Synthesis of Pharmacologically Active Heterocycles

The 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety are highly reactive, making them useful building blocks for organic and organoelement synthesis . They can be used in the synthesis of pharmacologically active heterocycles .

Design of Spiroheterocycles

2-Amino-6-(aminomethyl)benzothiazole can be used in the design of spiroheterocycles . These compounds are annulated with biologically active fragments, providing a strategy for the development of new drugs .

Development of New Drugs and Materials

The synthesis methods of 2-Amino-6-(aminomethyl)benzothiazole can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . These methods provide a powerful tool for the design of a wide variety of aromatic azoles, which can be used in the development of new drugs and materials .

Green Chemistry Applications

In addition to conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry . These avoid the use of toxic solvents and minimize the formation of side products .

Wirkmechanismus

Target of Action

A related compound, ska-19, which is a derivative of riluzole, has been found to be a use-dependent na v channel blocker and an activator of small-conductance ca 2+ -activated k + channels .

Mode of Action

It’s worth noting that the related compound ska-19 reduces action potential firing and increases medium afterhyperpolarization in ca1 pyramidal neurons in hippocampal slices .

Biochemical Pathways

The related compound ska-19 is known to affect the na v and small-conductance ca 2+ -activated k + channels .

Result of Action

It’s worth noting that the related compound ska-19 has been found to reduce action potential firing and increase medium afterhyperpolarization in ca1 pyramidal neurons in hippocampal slices .

Safety and Hazards

Zukünftige Richtungen

In the past few decades, heterocyclic compounds and their derivatives have gained popularity due to their prominent medicinal importance . The versatile and synthetically accessible 2-aminobenzothiazole scaffolds are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities . This suggests that there is potential for future research and development in this area.

Eigenschaften

IUPAC Name |

6-(aminomethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSMEYORQAJPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(aminomethyl)benzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3041991.png)

![1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3041992.png)

![1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B3042002.png)

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propoxy]propoxy]propanoyl fluoride](/img/structure/B3042009.png)